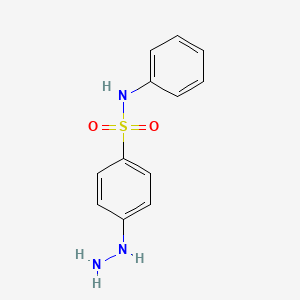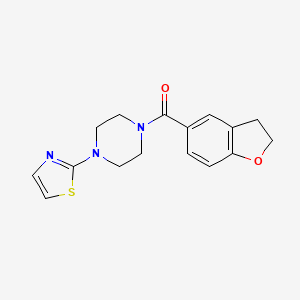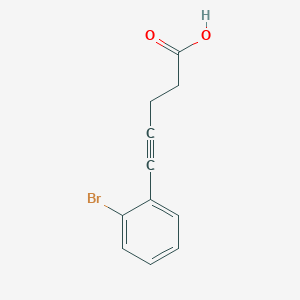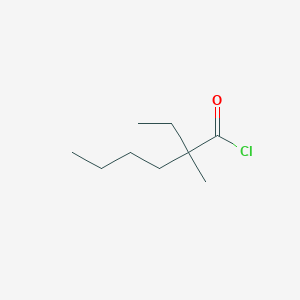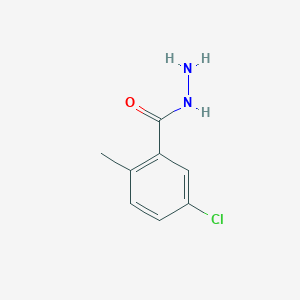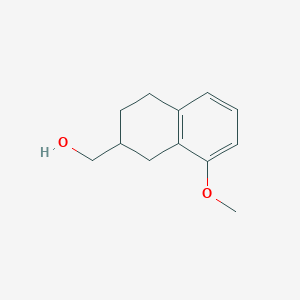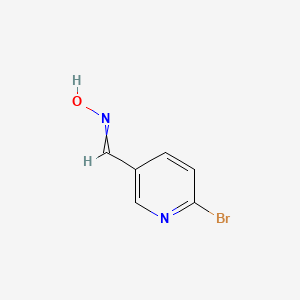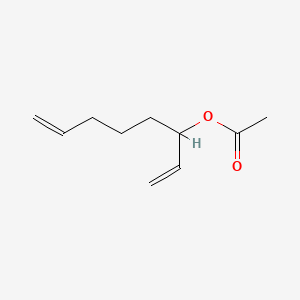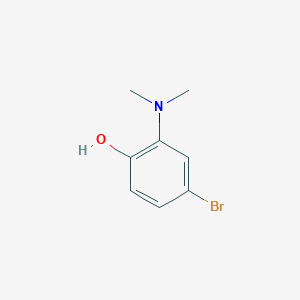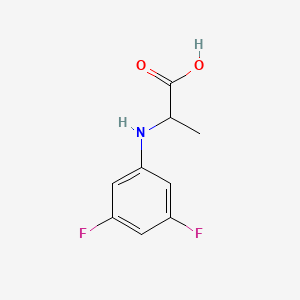
N-Benzyl-1H-indole-3-ethylamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a chemical compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the amino acid tryptophan and have a wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1H-indole-3-ethylamine monohydrochloride typically involves the reaction of tryptamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions. The resulting N-benzyl-tryptamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-benzyl-indole derivatives.
Reduction: Reduction reactions can convert it to N-benzyl-tryptamine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the benzyl or tryptamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with similar structural features.
N,N-dimethyltryptamine (DMT): Another hallucinogenic compound with a similar tryptamine backbone.
N-benzyl-5-methoxytryptamine: A compound with similar pharmacological properties but different substitution patterns.
Uniqueness
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is unique in its specific interaction with serotonin receptors and its potential therapeutic applications. Unlike other tryptamines, it has been shown to have significant antidepressant and anxiolytic properties without the strong hallucinogenic effects associated with compounds like DMT and 5-MeO-DMT .
Propiedades
Número CAS |
63938-61-4 |
|---|---|
Fórmula molecular |
C17H19ClN2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H |
Clave InChI |
DACWITGQKLUJCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


